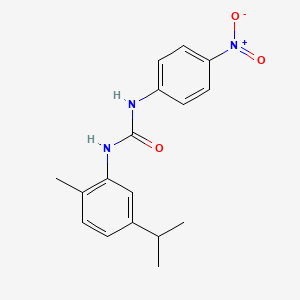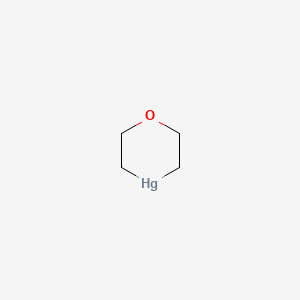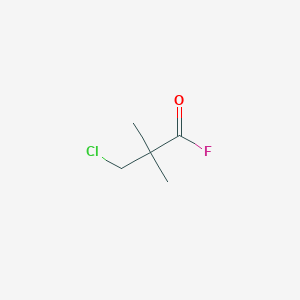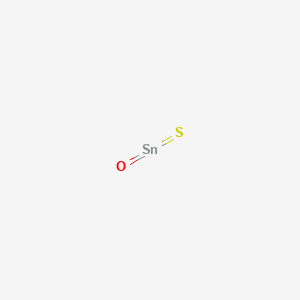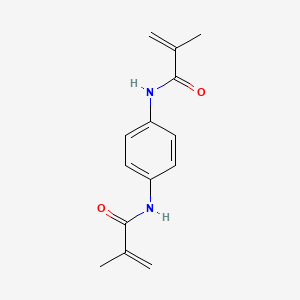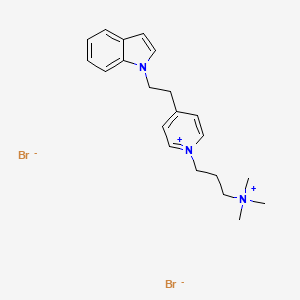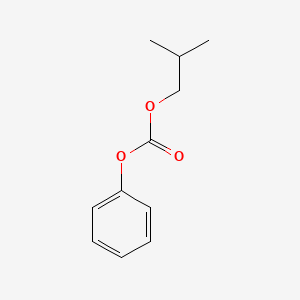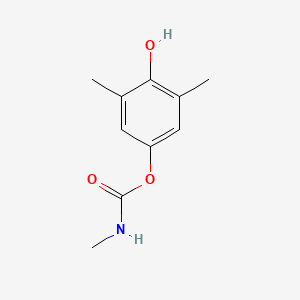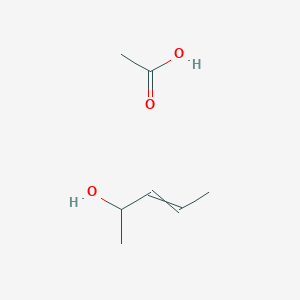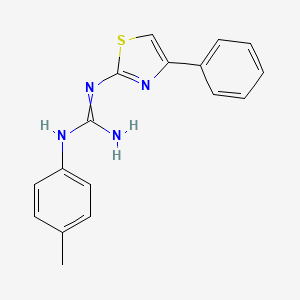
N-(4-Methylphenyl)-N''-(4-phenyl-1,3-thiazol-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)guanidine typically involves the reaction of 4-methylphenyl isothiocyanate with 4-phenyl-1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the guanidine structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
化学反应分析
Types of Reactions
N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with enzymes and receptors.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)guanidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways would depend on the biological context and the specific targets involved.
相似化合物的比较
Similar Compounds
- N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)urea
- N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)thiourea
- N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)carbamate
Uniqueness
N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)guanidine is unique due to its specific guanidine structure, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with various biological targets makes it a valuable compound for research and development.
属性
CAS 编号 |
20950-37-2 |
|---|---|
分子式 |
C17H16N4S |
分子量 |
308.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H16N4S/c1-12-7-9-14(10-8-12)19-16(18)21-17-20-15(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H3,18,19,20,21) |
InChI 键 |
HXUXRCYOSFSJNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CS2)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


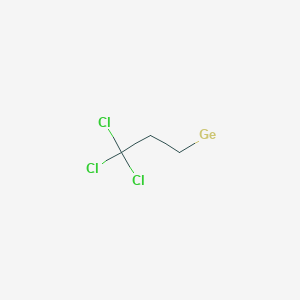
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)


